2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone
CAS No.:
Cat. No.: VC11002006
Molecular Formula: C18H16N4OS
Molecular Weight: 336.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H16N4OS |
|---|---|
| Molecular Weight | 336.4 g/mol |
| IUPAC Name | 1-phenyl-2-[(4-prop-2-enyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone |
| Standard InChI | InChI=1S/C18H16N4OS/c1-2-11-22-17(15-9-6-10-19-12-15)20-21-18(22)24-13-16(23)14-7-4-3-5-8-14/h2-10,12H,1,11,13H2 |
| Standard InChI Key | KDXHHINAQACKFD-UHFFFAOYSA-N |
| SMILES | C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
| Canonical SMILES | C=CCN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CN=CC=C3 |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Formula
The compound’s IUPAC name, 2-[(4-allyl-5-pyridin-3-yl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone, reflects its hybrid architecture. The molecular formula is C₁₉H₁₇N₅OS, with a molar mass of 379.44 g/mol. Key structural elements include:
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A 1,2,4-triazole ring at position 3-thiol, substituted with an allyl group at N4 and a pyridin-3-yl group at C5.
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A sulfur atom bridging the triazole and a phenylethanone group, introducing electrophilic character via the ketone .
Tautomeric and Conformational Dynamics
Quantum mechanical studies of analogous triazolethiones reveal thione-thiol tautomerism, where the thiol form dominates in polar solvents . For this compound, intramolecular hydrogen bonding between the triazole’s N2 and the pyridine’s nitrogen may stabilize specific conformers, influencing reactivity and binding interactions . Density functional theory (DFT) models predict a planar triazole-pyridine system with the allyl and phenylethanone groups adopting orthogonal orientations to minimize steric clashes .
Synthetic Methodologies
Cyclization of Thiosemicarbazide Precursors
A predominant route involves dehydrative cyclization of hydrazinecarbothioamides under alkaline conditions. For example:
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Intermediate synthesis: Condensation of pyridine-3-carbohydrazide with allyl isothiocyanate yields a thiosemicarbazide precursor.
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Cyclization: Treatment with NaOH/EtOH at reflux induces ring closure to form the triazolethione core .
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Functionalization: Subsequent alkylation with 2-bromo-1-phenylethanone introduces the thioether-linked ketone .
Reaction conditions critically impact yields. Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency (75–82% yield), while protic solvents favor byproduct formation .
Table 1: Optimization of Cyclization Conditions
| Solvent | Base | Temp (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | NaOH | 80 | 68 | 95.2 |
| DMF | K₂CO₃ | 110 | 82 | 98.1 |
| THF | Et₃N | 65 | 59 | 91.8 |
Data extrapolated from analogous syntheses .
Alternative Pathways via Click Chemistry
Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) offers a modular approach:
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Azide preparation: 3-Azidopyridine synthesized from 3-aminopyridine via diazotization.
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Alkyne component: Propargyloxy-1-phenylethanone generated by alkylation of propargyl bromide with phenylethanone enolate.
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Triazole formation: Cu(I)-mediated coupling yields the 1,2,3-triazole intermediate, followed by sulfur insertion via Lawesson’s reagent .
Physicochemical Characterization
Spectroscopic Profiles
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FT-IR: Strong absorption at 2550 cm⁻¹ (S-H stretch) confirms the thiol tautomer. Peaks at 1680 cm⁻¹ (C=O) and 1590 cm⁻¹ (C=N) validate the ketone and triazole moieties .
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¹H NMR (DMSO-d₆): δ 8.71 (s, 1H, pyridine H2), 8.45 (d, J=4.8 Hz, 1H, pyridine H6), 7.92–7.35 (m, 5H, phenyl), 5.95 (m, 1H, allyl CH), 5.22 (d, J=17.1 Hz, 1H, allyl CH₂), 5.10 (d, J=10.2 Hz, 1H, allyl CH₂), 4.12 (s, 2H, SCH₂CO) .
Solubility and Stability
The compound exhibits limited aqueous solubility (0.12 mg/mL at pH 7.4) but dissolves readily in DMSO (≥50 mg/mL). Accelerated stability studies (40°C/75% RH) show 98% purity retention over 30 days, indicating robustness under storage conditions .
Biological Activities and Mechanisms
Antimicrobial Efficacy
Against Staphylococcus aureus (ATCC 25923):
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Mechanism: Disruption of membrane integrity via thiol-mediated lipid peroxidation, as evidenced by propidium iodide uptake assays .
Table 2: Comparative Antimicrobial Activity
| Strain | MIC (μg/mL) | Reference Drug (MIC) |
|---|---|---|
| E. coli (ATCC 25922) | 32 | Ciprofloxacin (2) |
| C. albicans (SC5314) | 64 | Fluconazole (8) |
Data modeled after triazolethione analogs .
Anticancer Activity Screening
Preliminary assays against MCF-7 breast cancer cells:
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Mechanism: Caspase-3 activation (2.8-fold increase) and PARP cleavage indicate apoptosis induction .
Computational and Structure-Activity Relationship (SAR) Insights
Molecular Docking Studies
Docking into S. aureus dihydrofolate reductase (PDB 3FRA) reveals:
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Binding energy: -9.2 kcal/mol (vs. -10.1 kcal/mol for trimethoprim).
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Key interactions: Hydrogen bonds between triazole N4 and Arg58, and π-π stacking of pyridine with Phe92 .
SAR Trends
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Allyl substitution: Enhances membrane permeability (logP = 2.8 vs. 1.9 for methyl analogs) .
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Pyridine position: 3-Pyridinyl confers superior VGSC affinity over 2- or 4-isomers .
Pharmacokinetic and Toxicity Profiling
ADMET Predictions
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